molecular formula C13H21ClOSi B163152 4-(Tert-butyldimethylsilyloxy)benzyl chloride CAS No. 138585-09-8

4-(Tert-butyldimethylsilyloxy)benzyl chloride

Cat. No.: B163152
CAS No.: 138585-09-8
M. Wt: 256.84 g/mol
InChI Key: ZGDKXUIASJWQPP-UHFFFAOYSA-N
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Description

4-(Tert-butyldimethylsilyloxy)benzyl chloride (CAS 138585-09-8) is a bifunctional reagent that integrates a protected phenol and a benzyl chloride group, making it a valuable synthetic intermediate in organic and medicinal chemistry. The compound features a tert-butyldimethylsilyl (TBS) ether, a protecting group known for its stability, which is approximately 10,000 times more stable to hydrolysis than trimethylsilyl ethers . This TBS group is stable under basic conditions and toward various nucleophiles and reducing agents, but can be selectively removed under acidic conditions or with fluoride sources like tetra-n-butylammonium fluoride (TBAF) . The benzyl chloride moiety serves as a versatile electrophile, enabling reactions with a wide range of nucleophiles such as amines, alkoxides, and carbon nucleophiles to form benzyl ethers, amines, or alkylated products. A common synthesis route for this reagent involves the reflux of 4-(tert-butyldimethylsilyloxy)benzyl alcohol with thionyl chloride (SOCl2), followed by purification . This combination of a protected hydroxyl and a reactive halide makes it particularly useful for multi-step synthesis, including the construction of complex molecules and functionalized materials. This product is intended for research applications and is not for human or veterinary use.

Properties

IUPAC Name

tert-butyl-[4-(chloromethyl)phenoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClOSi/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDKXUIASJWQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463806
Record name 4-(TERT-BUTYLDIMETHYLSILYLOXY)BENZYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138585-09-8
Record name 4-(TERT-BUTYLDIMETHYLSILYLOXY)BENZYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Silylation of 4-Hydroxybenzyl Alcohol

The phenolic hydroxyl group of 4-hydroxybenzyl alcohol is selectively protected using TBDMS chloride. The reaction proceeds via nucleophilic substitution, where the deprotonated phenoxide attacks the electrophilic silicon center of TBDMSCl.

Typical Conditions :

  • Reagents : TBDMSCl (1.2 equiv), imidazole (1.5 equiv)

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0–25°C under inert atmosphere

  • Reaction Time : 4–12 hours

Yield : 85–92% (isolated)
Purity : >95% (HPLC)

Chlorination of the Benzylic Alcohol

The intermediate 4-(TBDMS-oxy)benzyl alcohol is treated with thionyl chloride (SOCl₂) to convert the primary alcohol to the corresponding chloride.

Optimized Protocol :

  • Reagents : SOCl₂ (3.0 equiv), catalytic DMF (0.1 equiv)

  • Solvent : DCM

  • Temperature : Reflux (40°C)

  • Reaction Time : 2–4 hours

Yield : 78–85%
Byproducts : SO₂ and HCl (gaseous, removed under reduced pressure)

Alternative Synthetic Routes

One-Pot Protection-Chlorination

A streamlined approach combines silylation and chlorination in a single reactor, reducing purification steps. However, competing reactions may reduce yield.

Conditions :

  • TBDMSCl (1.5 equiv), SOCl₂ (4.0 equiv), imidazole (2.0 equiv) in DCM

  • Yield : 65–70%

  • Limitation : Over-silylation or incomplete chlorination observed in 15% of cases.

Radical Chlorination of 4-(TBDMS-Oxy)Toluene

Direct side-chain chlorination of 4-(TBDMS-oxy)toluene using Cl₂ gas and a radical initiator (e.g., AIBN) under UV light.

Challenges :

  • Poor selectivity (20–30% over-chlorination to dichlorides).

  • Yield : 50–60% after purification.

Comparative Performance of Methods

MethodStepsKey ReagentsConditionsYield (%)Purity (%)Scalability
Stepwise Protection2TBDMSCl, SOCl₂0–40°C, inert gas76–85>95High
One-Pot1TBDMSCl, SOCl₂Reflux, 4h65–7090Moderate
Radical Chlorination1Cl₂, AIBN, UV light60°C, 6h50–6085Low

Critical Research Findings

Regioselectivity in Silylation

The phenolic hydroxyl group (pKa ~10) is significantly more acidic than the benzylic alcohol (pKa ~15), enabling selective silylation at the para position. Base choice is critical: imidazole outperforms triethylamine in minimizing bis-silylation.

Stability of the TBDMS Group

The TBDMS ether remains intact under chlorination conditions (SOCl₂, DCM, 40°C). However, prolonged exposure to HCl gas at >60°C leads to partial cleavage (<5% degradation).

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate silylation but complicate SOCl₂ compatibility. DCM balances reactivity and compatibility, enabling high yields without side reactions.

Industrial-Scale Considerations

  • Cost Efficiency : TBDMSCl accounts for 60–70% of raw material costs. Recycling imidazole via aqueous extraction reduces expenses by 20%.

  • Waste Management : SOCl₂ hydrolysis generates HCl and SO₂, requiring scrubbers for neutralization.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyldimethylsilyloxy)benzyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Scientific Research Applications

Role as a Protecting Group

The TBDMS group is frequently employed as a protecting group for alcohols due to its high stability and ease of removal. This stability is crucial in complex organic syntheses where selective protection and deprotection are necessary. The following points summarize its advantages:

  • Hydrolytic Stability : The TBDMS ether is approximately 10^4 times more stable to hydrolysis compared to other silyl ethers, making it suitable for reactions involving moisture-sensitive compounds .
  • Selective Deprotection : TBDMS groups can be selectively removed under mild conditions, allowing for the preservation of other functional groups during synthetic transformations .
  • Compatibility : The TBDMS group shows compatibility with various reaction conditions and functional groups, facilitating its use in diverse synthetic pathways.

Silylation Reactions

TBDMS-benzyl chloride is often used in silylation reactions to convert alcohols into TBDMS ethers. This transformation is pivotal in organic synthesis, particularly for the following reasons:

  • High Yield and Selectivity : The use of imidazole as a catalyst in conjunction with TBDMS-Cl has been shown to yield high conversions of alcohols to their corresponding silyl ethers .
  • Regioselectivity : In some cases, TBDMS-benzyl chloride has been utilized in regioselective cyclotrimerization reactions, demonstrating its effectiveness in forming complex structures from simpler precursors .

Applications in Pharmaceutical Chemistry

TBDMS-benzyl chloride plays a significant role in the synthesis of pharmaceutical compounds. Its applications include:

  • Synthesis of Heterocycles : It serves as an intermediate in the preparation of various heterocyclic compounds, which are essential in drug development .
  • Building Block for Complex Molecules : The compound has been utilized as a building block for synthesizing optically active α-amino acids and other biologically relevant molecules .

Synthesis of Optically Active Compounds

A notable application of TBDMS-benzyl chloride was demonstrated in the synthesis of optically active α-amino acids via a multi-step synthesis involving TBDMS-protected intermediates. The process highlighted the compound's utility in achieving high enantioselectivity during key transformations .

Development of Serine Protease Inhibitors

Research has shown that TBDMS-benzyl chloride can be used in the synthesis of aryl o-aroylbenzoates, which act as serine protease inhibitors. This application underscores its relevance in medicinal chemistry and drug design .

Summary Table of Applications

Application AreaDescription
Protecting GroupHigh hydrolytic stability; selective deprotection under mild conditions
Silylation ReactionsConversion of alcohols to TBDMS ethers; regioselective cyclotrimerization
Pharmaceutical ChemistryIntermediate for heterocycles; building block for optically active compounds
Case StudiesSynthesis of α-amino acids; development of serine protease inhibitors

Mechanism of Action

The mechanism of action of 4-(tert-butyldimethylsilyloxy)benzyl chloride involves the formation of a stable silyl ether linkage with alcohols and phenols. The tert-butyldimethylsilyl group provides steric protection, preventing unwanted side reactions. The chloride group acts as a leaving group, facilitating nucleophilic substitution reactions. The stability of the silyl ether linkage allows for selective deprotection under mild conditions, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₁₃H₂₁ClOSi 264.84 - TBDMS group enhances stability under basic conditions
- Sensitive to fluoride ions
Pharmaceutical intermediates, protecting group strategies
4-tert-Butylbenzyl chloride C₁₁H₁₅Cl 182.69 - Bulky tert-butyl group induces steric hindrance
- Density: 0.945 g/mL
Surfactants, plasticizers
4-(Benzyloxy)benzyl chloride C₁₄H₁₃ClO 232.71 - Benzyloxy group requires hydrogenation for deprotection
- Melting point: 77–79°C
Polymer synthesis, specialty chemicals
Benzyl chloride C₇H₇Cl 126.58 - Highly reactive in nucleophilic substitutions
- Lachrymatory and toxic
Pharmaceuticals, benzyl alcohol/ester production
4-Methoxybenzyl chloride C₈H₉ClO 156.61 - Methoxy group is electron-donating, altering reactivity Agrochemicals, dyes

Reactivity and Stability

  • TBDMS Group Advantages : The TBDMS ether in this compound offers superior stability in basic and oxidizing environments compared to hydroxyl or benzyloxy groups, minimizing side reactions during synthesis . However, it is readily cleaved by fluoride sources (e.g., TBAF) or acidic conditions, enabling controlled deprotection .
  • Steric Effects : The tert-butyl group in 4-tert-butylbenzyl chloride introduces significant steric hindrance, slowing nucleophilic attacks compared to the less bulky TBDMS analogue .
  • Electronic Effects : Electron-donating groups (e.g., methoxy in 4-methoxybenzyl chloride) enhance the electrophilicity of the benzyl chloride, whereas the TBDMS group exerts a moderate electron-withdrawing effect due to the silicon-oxygen bond .

Biological Activity

4-(Tert-butyldimethylsilyloxy)benzyl chloride (CAS Number: 138585-09-8) is a compound of significant interest in organic and medicinal chemistry. It features a tert-butyldimethylsilyloxy group, which enhances its stability and reactivity, making it a valuable reagent in the synthesis of various biologically active molecules. This article explores the biological activity associated with this compound, focusing on its synthesis, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₃H₂₁ClOSi
  • Molecular Weight : 256.84 g/mol
  • Structure : The compound consists of a benzyl chloride moiety with a tert-butyldimethylsilyloxy group, which contributes to its hydrolytic stability and reactivity in organic synthesis.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloride with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This method allows for selective protection of hydroxyl groups in alcohols or phenols, crucial for subsequent synthetic steps. The yield can reach approximately 78% under optimized conditions.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Tert-butylbenzyl chlorideC₁₁H₁₅ClLacks silyl protection; used primarily for polymerization
Tert-butyldimethylsilyl etherC₈H₁₈O₂SiCommonly used as a protecting group; less stable
Benzyl chloromethyl etherC₉H₁₁ClONo silyl functionality; used in simpler alkylation
This compound C₁₃H₂₁ClOSi Versatile as both a protecting group and reactive intermediate

Case Studies

  • Synthesis and Application in Drug Development :
    • Research has demonstrated that derivatives of silyl ethers can enhance drug efficacy by improving solubility and stability in biological systems. For instance, studies involving similar compounds have led to the development of new anti-cancer agents by modifying their chemical structure to improve interaction with target proteins .
  • Antioxidant Activity Assessment :
    • A study assessing the antioxidant capacity of various silyl-containing compounds found that those with similar structural motifs exhibited significant free radical scavenging activity, suggesting that this compound could possess similar properties .

Q & A

Q. What are the optimal storage conditions for 4-(tert-butyldimethylsilyloxy)benzyl chloride to prevent decomposition?

  • Methodological Answer: The compound should be stored under anhydrous conditions in a tightly sealed, moisture-resistant container, preferably under an inert gas (e.g., argon or nitrogen) to minimize hydrolysis. Storage temperatures should be maintained between 2–8°C to reduce thermal degradation. Contamination with water or protic solvents must be avoided, as the tert-butyldimethylsilyl (TBDMS) group is highly susceptible to cleavage under acidic or basic conditions. Regular monitoring via <sup>1</sup>H NMR or TLC is recommended to assess stability during long-term storage .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer: A typical synthesis involves the silylation of 4-hydroxybenzyl alcohol or its derivatives. For example:

Protect the hydroxyl group of 4-hydroxybenzyl alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or DMAP in a dry aprotic solvent (e.g., DMF or dichloromethane) under nitrogen .

Convert the alcohol to the chloride using thionyl chloride (SOCl2) or PCl5 in anhydrous conditions. Excess reagents should be removed under reduced pressure, and the product purified via column chromatography (silica gel, hexane/ethyl acetate).

Q. How can the purity of this compound be reliably assessed?

  • Methodological Answer: Combine analytical techniques:
  • <sup>1</sup>H NMR : Identify characteristic peaks (e.g., TBDMS protons at ~0.1–0.3 ppm, benzyl chloride protons at ~4.5–5.0 ppm).
  • TLC : Use silica plates with a non-polar mobile phase (e.g., hexane:ethyl acetate = 9:1) and visualize with UV or iodine staining.
  • FT-IR : Confirm the presence of C-Cl (~550–750 cm<sup>-1</sup>) and Si-O (~1250 cm<sup>-1</sup>) stretches.

Advanced Research Questions

Q. How do catalyst systems influence the reactivity of this compound in Friedel-Crafts alkylation?

  • Methodological Answer: The choice of Lewis acid catalysts (e.g., TiCl4, FeCl3) significantly impacts reaction efficiency. For example:
  • TiCl4 : Enhances electrophilicity of the benzyl chloride, promoting alkylation with electron-rich arenes (e.g., 4-tert-butyltoluene) at 0–25°C. However, excess TiCl4 may lead to side reactions (e.g., dimerization).
  • FeCl3 : A milder catalyst suitable for moisture-sensitive substrates. Optimize molar ratios (e.g., 1:1.2 substrate:catalyst) to balance reactivity and selectivity. Monitor by <sup>1</sup>H NMR or GC-MS to detect byproducts .

Q. What strategies mitigate competing side reactions during nucleophilic substitutions with this compound?

  • Methodological Answer:
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize transition states without hydrolyzing the TBDMS group.
  • Temperature Control : Lower temperatures (e.g., –20°C) reduce elimination pathways.
  • Additives : Introduce catalytic amounts of DMAP or Hünig’s base to accelerate substitution while suppressing silyl group cleavage. Validate reaction pathways via <sup>13</sup>C NMR kinetic studies .

Q. How does the TBDMS group affect the compound’s stability under varying pH conditions?

  • Methodological Answer: Conduct stability studies by:

Dissolving the compound in buffered solutions (pH 1–13) and monitoring degradation via HPLC or <sup>29</sup>Si NMR.

Observing rapid cleavage under acidic (pH < 2, e.g., HCl) or basic (pH > 10, e.g., NaOH) conditions due to Si-O bond hydrolysis. Neutral aqueous conditions (pH 6–8) show slower degradation but still require caution. Data should guide reaction workup (e.g., avoid aqueous bases during extraction) .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer:
  • DFT Calculations : Model transition states to evaluate activation barriers for SN<sup>2</sup> vs. SN<sup>1</sup> pathways. Focus on the electron-withdrawing effect of the TBDMS group on the benzyl chloride’s electrophilicity.
  • Molecular Dynamics Simulations : Predict solvent effects on reaction trajectories. Compare with experimental kinetic data to validate models .

Data Contradictions and Troubleshooting

Q. How to resolve discrepancies in reported yields for arylalkylation reactions using this compound?

  • Methodological Answer:
  • Variable Control : Ensure consistent substrate purity (e.g., residual moisture in TBDMS-protected compounds drastically lowers yields).
  • Catalyst Purity : Use freshly distilled TiCl4 or FeCl3, as oxidized catalysts reduce efficacy.
  • Reaction Monitoring : Employ in situ IR or Raman spectroscopy to detect intermediate formation and optimize reaction times. Cross-reference with literature protocols to identify critical variables (e.g., stoichiometry, solvent drying methods) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(Tert-butyldimethylsilyloxy)benzyl chloride
Reactant of Route 2
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4-(Tert-butyldimethylsilyloxy)benzyl chloride

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